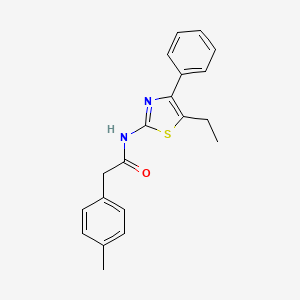N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylphenyl)acetamide
CAS No.:
Cat. No.: VC11025602
Molecular Formula: C20H20N2OS
Molecular Weight: 336.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C20H20N2OS |
|---|---|
| Molecular Weight | 336.5 g/mol |
| IUPAC Name | N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C20H20N2OS/c1-3-17-19(16-7-5-4-6-8-16)22-20(24-17)21-18(23)13-15-11-9-14(2)10-12-15/h4-12H,3,13H2,1-2H3,(H,21,22,23) |
| Standard InChI Key | LFAVGOCDKUOISZ-UHFFFAOYSA-N |
| SMILES | CCC1=C(N=C(S1)NC(=O)CC2=CC=C(C=C2)C)C3=CC=CC=C3 |
| Canonical SMILES | CCC1=C(N=C(S1)NC(=O)CC2=CC=C(C=C2)C)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central 1,3-thiazole ring substituted at the 2-position with an acetamide group () and at the 4- and 5-positions with phenyl and ethyl groups, respectively. The acetamide side chain is further modified with a 4-methylphenyl group, contributing to its hydrophobic character. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.5 g/mol |
| IUPAC Name | N-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylphenyl)acetamide |
| SMILES Notation | CCC1=C(N=C(S1)NC(=O)CC2=CC=C(C=C2)C)C3=CC=CC=C3 |
| Topological Polar Surface Area (TPSA) | 86.6 Ų (estimated) |
| LogP (Octanol-Water) | 3.34 (calculated) |
The dihedral angle between the thiazole ring and the 4-methylphenyl group is hypothesized to influence molecular packing and intermolecular interactions, analogous to related acetamide-thiazole hybrids where such angles range between 80° and 90° .
Synthesis and Structural Characterization
Synthetic Pathways
The synthesis of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylphenyl)acetamide typically follows a multi-step protocol:
-
Thiazole Core Formation: The 1,3-thiazole ring is constructed via cyclization of thiourea derivatives with α-haloketones. For example, reaction of 2-bromo-1-(4-methylphenyl)ethan-1-one with thiourea derivatives under basic conditions yields the thiazole intermediate.
-
Acetamide Functionalization: The thiazole intermediate is acylated with 2-(4-methylphenyl)acetyl chloride in the presence of triethylamine () to introduce the acetamide group.
-
Purification: Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol, achieving >95% purity as confirmed by HPLC.
Comparative Analysis with Analogous Compounds
The fluorophenyl analog’s enhanced electronegativity may improve target binding affinity, whereas the methyl group in the title compound could augment metabolic stability .
Challenges and Future Directions
Despite its promising scaffold, gaps persist in understanding the compound’s pharmacokinetics, toxicity, and mechanism of action. Future research should prioritize:
-
In Vivo Efficacy Studies: Testing in animal models to assess bioavailability and therapeutic index.
-
Structure-Activity Relationship (SAR): Systematic modification of the ethyl, phenyl, and methyl groups to optimize potency.
-
Crystallographic Analysis: Resolving 3D structure to guide rational drug design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume